

Methyltriethylammonium Carbonate: A Comprehensive Technical Review

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Compound of Interest

Compound Name: *Methyltriethylammonium carbonate*

Cat. No.: *B8594406*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltriethylammonium carbonate is a quaternary ammonium salt that has garnered interest in various chemical and pharmaceutical applications. As a member of the ionic liquid family, it exhibits unique properties such as low vapor pressure, high thermal stability, and tunable solubility. This technical guide provides a comprehensive review of the available literature on **methyltriethylammonium carbonate**, focusing on its synthesis, physicochemical properties, and potential applications, particularly in the context of drug development. While specific experimental data for this compound is limited in publicly accessible literature, this paper compiles information on closely related analogues and general principles applicable to quaternary ammonium carbonates to provide a thorough overview.

Physicochemical Properties

Methyltriethylammonium carbonate is characterized by the chemical formula $C_9H_{21}NO_3$ and a molecular weight of 191.27 g/mol. Key identifiers are provided in the table below.

Property	Value
CAS Number	113840-08-7
Molecular Formula	C ₉ H ₂₁ NO ₃
Molecular Weight	191.27 g/mol
Synonyms	Triethylmethylammonium methyl carbonate

Source: PubChem CID 11019667

Quantitative data for **methyltriethylammonium carbonate** is not extensively reported. However, based on the general properties of similar short-chain quaternary ammonium salts and carbonates, the following tables summarize the expected spectroscopic characteristics.

Expected ¹H NMR Spectral Data

Protons	Chemical Shift (ppm)	Multiplicity	Integration
-CH ₃ (on N)	~3.1	s	3H
-CH ₂ - (on N)	~3.4	q	6H
-CH ₃ (on ethyl)	~1.3	t	9H
-O-CH ₃	~3.7	s	3H

Note: Predicted values based on typical chemical shifts for similar functional groups.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Expected ¹³C NMR Spectral Data

Carbon	Chemical Shift (ppm)
-CH ₃ (on N)	~47
-CH ₂ - (on N)	~57
-CH ₃ (on ethyl)	~8
-O-CH ₃	~52
C=O (carbonate)	~155-165

Note: Predicted values based on typical chemical shifts for similar functional groups.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Expected FTIR Spectral Data

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C-H stretch (alkyl)	2850-3000	Strong
C=O stretch (carbonate)	1650-1750	Strong
C-O stretch (carbonate)	1250-1350	Strong
C-N stretch	1000-1200	Medium
O-C-O bend (carbonate)	~880	Medium

Note: Predicted values based on typical vibrational frequencies for these functional groups.[\[9\]](#)
[\[10\]](#)[\[11\]](#)

Synthesis of Methyltriethylammonium Carbonate

A general and environmentally benign method for the synthesis of trialkylmethylammonium methyl carbonates involves the reaction of a tertiary amine with dimethyl carbonate (DMC). This approach avoids the use of more hazardous alkylating agents like methyl halides.

Experimental Protocol: Synthesis of Trialkylmethylammonium Methyl Carbonate (Adapted)

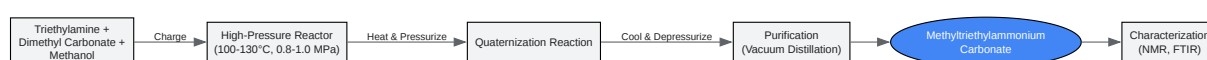
This protocol is adapted from the synthesis of tri-n-octylmethyl-ammonium methyl carbonate and can be modified for the synthesis of **methyltriethylammonium carbonate**.^[12]

Materials:

- Triethylamine
- Dimethyl carbonate (DMC)
- Methanol (or other suitable solvent)
- High-pressure reactor

Procedure:

- Charge the high-pressure reactor with triethylamine, an excess of dimethyl carbonate, and a suitable solvent such as methanol. A typical molar ratio of amine to DMC could be 1:5 to 1:10.
- Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
- Heat the reactor to a temperature between 100-130°C.
- Maintain the reaction under pressure (e.g., 0.8-1.0 MPa) for several hours (e.g., 8-12 hours) with constant stirring.^[13]
- After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
- The resulting product mixture can be purified by distillation under reduced pressure to remove excess DMC and solvent.
- The final product, **methyltriethylammonium carbonate**, can be characterized by NMR and FTIR spectroscopy to confirm its structure and purity.



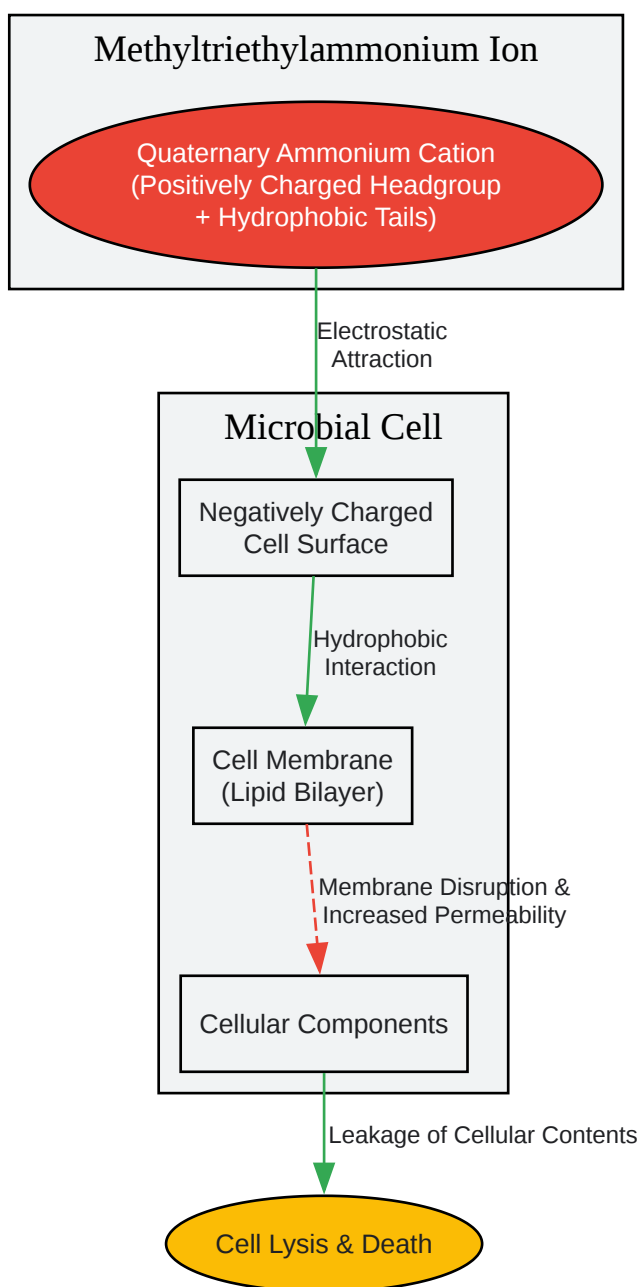
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*General workflow for the synthesis of **methyltriethylammonium carbonate**.*

Biological Activity and Mechanism of Action

Quaternary ammonium compounds (QACs) are well-known for their broad-spectrum antimicrobial activity.[14][15][16][17][18] The primary mechanism of action involves the disruption of the microbial cell membrane.

The positively charged quaternary ammonium headgroup electrostatically interacts with the negatively charged components of the bacterial cell wall and membrane, such as phospholipids and teichoic acids.[14][16] This initial binding is followed by the insertion of the hydrophobic alkyl chains into the lipid bilayer. This insertion disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components (e.g., ions, metabolites, and nucleic acids), and ultimately, cell death.[18]



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General mechanism of antimicrobial action of quaternary ammonium compounds.

Toxicological Profile

The toxicology of specific quaternary ammonium carbonates is not extensively detailed in the literature. However, the toxicological profile of short-chain QACs has been a subject of study. Potential health hazards may include reproductive and neurotoxicity.[19] Human exposure to

QACs can occur through various routes, and they have been detected in human blood.[20][21][22] High concentrations of some QACs have been associated with adverse health effects, including the disruption of mitochondrial function.[15] Regulatory bodies are assessing the risks associated with these compounds, particularly concerning their environmental persistence and potential for human exposure.[19]

For drug development, a thorough toxicological assessment of any new QAC, including **methyltriethylammonium carbonate**, would be essential. This would involve in vitro and in vivo studies to determine its potential for cytotoxicity, genotoxicity, reproductive toxicity, and other adverse effects.

Applications in Drug Development

While direct applications of **methyltriethylammonium carbonate** in drug development are not yet widely reported, its properties as an ionic liquid and a quaternary ammonium salt suggest several potential uses:

- As a reaction medium: Its low volatility and high thermal stability could make it a "green" solvent for the synthesis of active pharmaceutical ingredients (APIs).
- As a phase-transfer catalyst: QACs are known to facilitate reactions between reactants in different phases, which can be advantageous in certain synthetic routes.
- As an antimicrobial agent: Its inherent antimicrobial properties could be leveraged in the formulation of topical antiseptics or as a preservative in pharmaceutical preparations.
- In drug delivery systems: The ionic nature of this compound could be explored for the formulation of novel drug delivery systems, potentially enhancing the solubility or permeability of certain drugs.

Conclusion

Methyltriethylammonium carbonate is a quaternary ammonium salt with potential applications in various scientific fields, including drug development. While specific experimental data for this compound is sparse, this review has provided a comprehensive overview based on the known chemistry and biology of related compounds. The synthesis can likely be achieved through the reaction of triethylamine and dimethyl carbonate. Its biological activity is

presumed to be similar to other QACs, primarily involving the disruption of microbial cell membranes. Further research is needed to fully characterize the physicochemical and toxicological properties of **methyltriethylammonium carbonate** to unlock its full potential in pharmaceutical and other applications.

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